(Prop-2-yn-1-yl)hydrazine hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

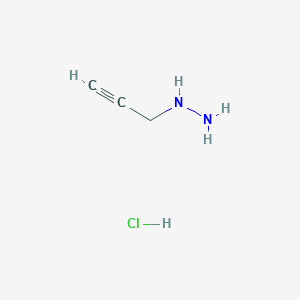

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming substituted hydrazine derivatives. The compound is officially designated as prop-2-ynylhydrazine;hydrochloride according to PubChem nomenclature standards. Alternative systematic names include prop-2-yn-1-ylhydrazine hydrochloride, which specifically identifies the attachment point of the alkyne substituent to the hydrazine nitrogen atom. The nomenclature reflects the presence of a terminal alkyne group (prop-2-yn-1-yl) attached to one of the nitrogen atoms of the hydrazine core structure.

The Chemical Abstracts Service has assigned the unique registry number 1187368-95-1 to this compound, providing unambiguous identification in chemical databases and literature. The European Community number 823-141-7 serves as an additional identifier for regulatory and commercial purposes. The compound is also catalogued under the molecular design limited number MFCD29763172, which facilitates database searches and chemical inventory management.

According to International Union of Pure and Applied Chemistry rules, the hydrochloride designation indicates the presence of hydrochloric acid as a salt-forming component, resulting in the protonation of the basic hydrazine nitrogen atom. This salt formation significantly impacts the compound's physical properties, including solubility, stability, and crystalline structure. The systematic name accurately conveys both the organic hydrazine component and the inorganic hydrochloride counterion, providing complete structural information for chemical identification purposes.

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is established as C₃H₇ClN₂, reflecting the stoichiometric composition of the salt form. This formula indicates the presence of three carbon atoms, seven hydrogen atoms, one chlorine atom, and two nitrogen atoms in each molecular unit. The molecular weight is precisely determined as 106.55 grams per mole, calculated from the individual atomic weights of constituent elements.

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Free Base | C₃H₆N₂ | 70.09 |

| Hydrochloride Salt | C₃H₇ClN₂ | 106.55 |

| Hydrochloric Acid | HCl | 36.46 |

The stoichiometric analysis reveals that the hydrochloride salt contains one equivalent of hydrochloric acid per molecule of the organic base. The free base component, (prop-2-yn-1-yl)hydrazine, has the molecular formula C₃H₆N₂ with a molecular weight of approximately 70.09 grams per mole. The addition of one equivalent of hydrochloric acid (HCl, molecular weight 36.46 grams per mole) accounts for the total molecular weight of the salt form.

Elemental composition analysis demonstrates that carbon comprises approximately 33.8% of the molecular weight, hydrogen accounts for 6.6%, nitrogen represents 26.3%, and chlorine constitutes 33.3% of the total mass. This elemental distribution reflects the significant contribution of the chlorine atom and the nitrogen-containing hydrazine functionality to the overall molecular composition. The relatively high nitrogen content is characteristic of hydrazine derivatives and contributes to the compound's basic properties and potential for hydrogen bonding interactions.

Crystallographic Data and Solid-State Configuration

The crystallographic characterization of this compound provides essential information about its solid-state structure and packing arrangements. While specific single-crystal diffraction data for this exact compound is limited in the available literature, the structural parameters can be inferred from related hydrazine hydrochloride derivatives and computational modeling studies. The compound exists as a crystalline solid under standard conditions, with the hydrochloride salt formation promoting regular crystal lattice formation through ionic interactions and hydrogen bonding networks.

The solid-state configuration is influenced by the presence of multiple potential hydrogen bonding sites, including the protonated hydrazine nitrogen atom, the unprotonated nitrogen atom, and the chloride anion. These interactions create a three-dimensional network that stabilizes the crystal structure and influences physical properties such as melting point, solubility, and hygroscopicity. The terminal alkyne group introduces additional complexity to the crystal packing through potential π-π interactions and dipole-dipole forces.

Based on computational predictions and analogous structures, the compound likely adopts a conformation where the prop-2-yn-1-yl chain extends away from the protonated hydrazine center to minimize steric hindrance. The linear geometry of the alkyne functionality constrains the conformational freedom of the substituent, resulting in relatively rigid molecular geometry. The crystalline form exhibits characteristic properties of organic hydrochloride salts, including enhanced stability compared to the free base and improved handling characteristics for synthetic applications.

Storage recommendations typically specify inert atmosphere conditions at temperatures between 2-8°C, indicating sensitivity to moisture and air oxidation. The crystalline nature of the hydrochloride salt provides advantages in terms of purity, stability, and ease of handling compared to the corresponding free base, which may be more prone to decomposition or polymerization reactions.

Tautomeric and Conformational Isomerism Analysis

The structural analysis of this compound reveals limited tautomeric possibilities due to the specific substitution pattern and salt formation. The hydrazine core structure (R-NH-NH₂) does not readily undergo tautomerization under normal conditions, as the nitrogen-nitrogen single bond is stable and the protonation state is fixed by the hydrochloride salt formation. The primary tautomeric consideration involves the potential for different protonation sites on the hydrazine moiety, although the salt formation typically favors protonation at the terminal nitrogen atom.

Conformational analysis focuses on the rotational freedom around the carbon-nitrogen bond connecting the prop-2-yn-1-yl substituent to the hydrazine core. The Simplified Molecular Input Line Entry System notation C#CCNN indicates the basic connectivity pattern, while the three-dimensional structure allows for rotation around the C-N bond. The linear alkyne geometry constrains some conformational options, but rotation around single bonds provides multiple low-energy conformational states.

| Conformational Parameter | Description | Energetic Considerations |

|---|---|---|

| C-N Bond Rotation | Rotation around the alkyne-hydrazine connection | Low barrier, multiple conformers |

| N-N Bond Geometry | Hydrazine backbone configuration | Fixed by protonation and crystal packing |

| Alkyne Orientation | Terminal alkyne spatial arrangement | Influenced by crystal packing forces |

Computational modeling studies suggest that the most stable conformations minimize steric interactions between the alkyne hydrogen and the hydrazine nitrogen atoms. The InChI identifier InChI=1S/C3H6N2.ClH/c1-2-3-5-4;/h1,5H,3-4H2;1H provides detailed connectivity information that supports conformational analysis. The presence of the chloride counterion in the crystal lattice introduces additional constraints on molecular conformation through ionic interactions and hydrogen bonding networks.

The conformational flexibility of the molecule contributes to its potential reactivity patterns and interaction with biological or synthetic targets. The terminal alkyne functionality can participate in various chemical transformations, including cycloaddition reactions, while the hydrazine moiety retains its characteristic nucleophilic properties. Understanding the conformational preferences is crucial for predicting the compound's behavior in synthetic applications and for rational design of related derivatives with modified properties.

Properties

IUPAC Name |

prop-2-ynylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2.ClH/c1-2-3-5-4;/h1,5H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDVCUYRVQVFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809282-63-1, 1187368-95-1 | |

| Record name | Hydrazine, 2-propynyl-, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=809282-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (prop-2-yn-1-yl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-yn-1-yl)hydrazine hydrochloride typically involves the reaction of propargyl bromide with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: (Prop-2-yn-1-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It participates in nucleophilic substitution reactions due to the presence of the hydrazine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

(Prop-2-yn-1-yl)hydrazine hydrochloride is utilized as a building block in organic synthesis. Its unique alkyne functionality enables the development of bioorthogonal probes, which are crucial for selective labeling in complex biological systems.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding oxides | Potassium permanganate, H₂O₂ |

| Reduction | Forms hydrazine derivatives | Sodium borohydride, LiAlH₄ |

| Nucleophilic Substitution | Participates in substitution reactions | Alkyl halides, acyl chlorides |

Biology

In biological contexts, this compound is employed in chemoproteomic profiling to identify and characterize protein electrophiles within human cells. It facilitates the study of protein modifications and interactions that are critical for understanding cellular mechanisms.

Case Study: Chemoproteomic Profiling

A study demonstrated the use of this compound to label electrophilic proteins in cancer cells. The compound enabled the identification of novel protein targets involved in cancer progression, highlighting its potential as a tool for drug discovery and biomarker identification .

Medicine

The compound shows promise in the development of therapeutic agents and diagnostic tools. Its ability to selectively bind to target proteins can be harnessed for creating targeted therapies, particularly in oncology.

Example Application: Antibody Conjugation

Recent research has explored site-selective conjugation of fluorescent dyes to antibodies using this compound as a linker. This method enhances imaging capabilities for protein detection in various assays, improving diagnostic accuracy .

Industrial Applications

In industrial settings, this compound serves as a precursor for synthesizing various chemicals and materials. Its utility in producing bioorthogonal probes also extends to applications in materials science, where it aids in developing functionalized surfaces and coatings.

Mechanism of Action

The mechanism of action of (Prop-2-yn-1-yl)hydrazine hydrochloride involves its nucleophilic hydrazine group reacting with electrophilic centers in target molecules. This reaction facilitates the capture and enrichment of protein-bound electrophiles, enabling their detection and analysis. The alkyne functionality allows for further modification and detection using click chemistry techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Propylhydrazine Hydrochloride (PHC) and (2-Thienylmethyl)hydrazine Hydrochloride (THC)

- Structural Differences : PHC features a linear propyl chain, while THC incorporates a thienylmethyl group, enhancing π-conjugation.

- Applications : Both are used as reducing agents in perovskite precursor solutions to mitigate iodine (I2) oxidation. PHC and THC restored aged precursor solutions, achieving device efficiencies of 22.6% and 23.0%, respectively ().

- Performance : THC’s higher efficiency (23.0% vs. 22.6%) is attributed to the electron-rich thienyl group, which stabilizes charge transfer intermediates better than the aliphatic propyl chain.

Allylhydrazine Hydrochloride

- Structural Differences : Contains an allyl (CH2=CH-CH2-) group instead of propargyl.

- Reactivity : The allyl group participates in electrophilic additions, whereas the propargyl group enables cycloadditions (e.g., Huisgen reactions). Allylhydrazine hydrochloride (CAS 52207-83-7) is less reactive in click chemistry compared to propargyl analogs ().

Isopropylhydrazine Hydrochloride

- Structural Differences : Branched isopropyl group introduces steric hindrance.

- Applications : Used in pharmaceutical intermediates but less favored in conjugation reactions due to reduced nucleophilicity at the hydrazine terminal ().

Aromatic Hydrazine Hydrochlorides (e.g., (4-Methoxyphenyl)hydrazine Hydrochloride)

- Structural Differences : Aromatic substituents (e.g., methoxyphenyl) enhance stability via resonance.

- Applications : Critical in synthesizing heterocycles like pyrazolines and quinazolines. For example, (4-methoxyphenyl)hydrazine hydrochloride is a precursor for antitumor agents ().

Antimicrobial and Anticancer Activity

- Propargyl Derivatives : Exhibit enhanced activity due to the electrophilic triple bond, which reacts with biological nucleophiles ().

- Chlorophenyl Hydrazines : Demonstrated superior antimicrobial activity (e.g., against E. coli) compared to aliphatic analogs ().

- Aromatic vs. Aliphatic : Aromatic substituents (e.g., naphthyl) improve membrane penetration, while branched aliphatics (e.g., isopropyl) reduce efficacy ().

Physicochemical Properties

Note: Propargyl derivatives are less stable than aromatic analogs due to triple bond reactivity.

Biological Activity

(Prop-2-yn-1-yl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique propynyl group attached to the hydrazine moiety, which may influence its interaction with biological targets.

Antifungal Activity

Recent studies have demonstrated that derivatives of hydrazine, including compounds similar to this compound, exhibit significant antifungal properties. For instance, a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed promising inhibitory activity against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole. The most effective compounds in this study had MIC values of 7.81 μg/mL and 3.9 μg/mL against C. albicans .

Table 1: Antifungal Activity of Hydrazine Derivatives

| Compound | C. albicans ATCC 10231 (μg/mL) | C. parapsilosis ATCC 22019 (μg/mL) | C. zeylanoides ATCC 201082 (μg/mL) |

|---|---|---|---|

| 7a | 7.81 | 31.24 | 31.24 |

| 7e | 3.9 | 31.24 | 31.24 |

| Fluconazole | 15.62 | 15.62 | 31.24 |

Antiproliferative Activity

In addition to antifungal properties, hydrazine derivatives have been studied for their antiproliferative effects on various cancer cell lines. One research highlighted the antiproliferative activity of a compound similar to this compound against tumor cell lines such as DLD-1 and SH-SY-5Y, indicating potential as an anticancer agent . The compound exhibited an IC50 value of approximately 1.7 μM against these cell lines.

The mechanism by which this compound exerts its biological effects is still under investigation, but it is believed to involve interactions with specific enzymes and proteins within the target cells:

- Enzyme Inhibition : Some studies suggest that hydrazine derivatives can inhibit enzymes involved in critical cellular processes, including methyltransferases.

- Cell Membrane Penetration : The lipophilicity of the propynyl group may enhance the ability of the compound to penetrate cell membranes, facilitating its biological activity.

Study on Antifungal Efficacy

A study focused on synthesizing and testing various hydrazine derivatives demonstrated that the presence of specific functional groups significantly enhanced antifungal activity against Candida species. The study utilized molecular docking studies to elucidate the binding interactions between these compounds and the target enzyme lanosterol C14α-demethylase, which is crucial for fungal sterol biosynthesis .

Anticancer Properties

In another notable case, a derivative related to this compound was tested for its ability to induce apoptosis in cancer cells by reactivating silenced pro-apoptotic genes through epigenetic mechanisms . This highlights the compound's potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling precautions for (Prop-2-yn-1-yl)hydrazine hydrochloride to ensure laboratory safety?

- Answer : Store the compound in airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture and electrostatic discharge. Use chemical-resistant gloves (e.g., nitrile) and a lab coat during handling. Ventilation systems should be employed to prevent inhalation of dust or vapors. Spills must be swept or vacuumed into sealed containers for professional disposal .

Q. How can researchers optimize the synthesis of this compound derivatives for pyrazole formation?

- Answer : The compound can be synthesized via refluxing equimolar amounts of propargyl hydrazine with substituted benzylideneacetones in ethanol for 6–8 hours. Monitoring reaction progress via TLC and isolating the precipitate post-cooling improves yield. For safety, replace free hydrazine with its hydrochloride salt to reduce volatility .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

- Answer : UV-Vis spectroscopy coupled with phosphomolybdic acid (PMA) as a chromogenic agent is effective. Prepare a 0.1 M HCl solution as the collection medium and calibrate using a phenylhydrazine hydrochloride standard curve. Interference from by-products (e.g., unreacted aldehydes) can be minimized via selective precipitation .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELXL, and what challenges arise during refinement?

- Answer : SHELXL is ideal for high-resolution or twinned data. Use the

TWINandBASFcommands to model twinning. Recent features like anisotropic displacement parameter constraints improve accuracy. Challenges include resolving disorder in the propargyl group; partial occupancy modeling or geometric restraints may be required .

Q. What experimental strategies address contradictory reactivity data when this compound reacts with α,β-unsaturated carbonyl compounds?

- Answer : Conflicting regioselectivity (1,2- vs. 1,4-addition) can arise from solvent polarity or temperature effects. Use DFT calculations to predict transition states and validate with kinetic studies (e.g., varying ethanol/water ratios). LC-MS monitoring of intermediates clarifies mechanistic pathways .

Q. How can researchers assess the environmental impact and toxicity of this compound in vitro?

- Answer : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HepG2). For environmental impact, evaluate biodegradability via OECD 301D guidelines and LC50 values in Daphnia magna. Neutralize waste with calcium hypochlorite before disposal .

Methodological Considerations

Q. What precautions are critical when designing experiments involving this compound under anhydrous conditions?

- Answer : Use Schlenk lines or gloveboxes to exclude moisture. Pre-dry solvents (e.g., ethanol over molecular sieves) and reactants. Monitor exothermic reactions with a cooling bath to prevent thermal runaway. Post-reaction, quench residual hydrazine with ketones (e.g., acetone) to form stable hydrazones .

Q. How can computational tools like Mercury CSD aid in analyzing the packing motifs of this compound crystals?

- Answer : Mercury’s Materials Module identifies intermolecular interactions (e.g., H-bonding between hydrazine and chloride ions). Use packing similarity algorithms to compare with analogous structures (e.g., phenylhydrazine hydrochloride) and predict solubility or stability trends .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.